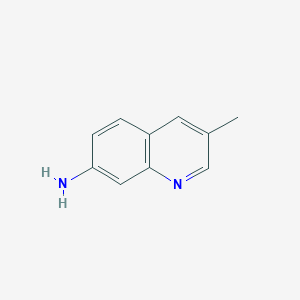

3-Methylquinolin-7-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methylquinolin-7-amine is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry .

Synthesis Analysis

There are plenty of articles reporting syntheses of the main scaffold of quinoline and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

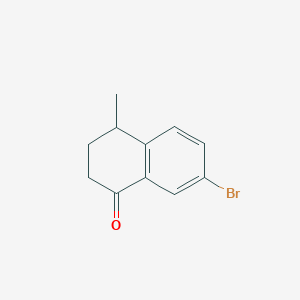

The molecular formula of this compound is C10H10N2 . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The Combes/Conrad–Limpach reaction is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Physical and Chemical Properties Analysis

The molecular weight of this compound is 158.2 .Aplicaciones Científicas De Investigación

Neurological Research

Compounds similar to 3-Methylquinolin-7-amine, such as tetrahydroisoquinolines, have been identified as endogenous amines in the brain. These substances have been linked to neurological conditions, including Parkinson's disease. For instance, 1,2,3,4-tetrahydroisoquinoline and its methylated derivative have been found in non-treated rat brains, suggesting their potential role as endogenous substances that could induce parkinsonism (Kohno, Ohta, & Hirobe, 1986). Furthermore, the presence of 2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline in both parkinsonian and normal human brains has been documented, indicating its relevance to Parkinson's disease research (Niwa, Takeda, Yoshizumi, Tatematsu, Yoshida, Dostert, Naoi, & Nagatsu, 1991).

Pharmacological Studies

The pharmacological properties of this compound analogues have been extensively studied. For example, 3-Methyl-1,2,3,4-tetrahydroisoquinolines have been explored as inhibitors of phenylethanolamine N-methyltransferase (PNMT), balancing pKa and steric effects to optimize selectivity and potency. This research demonstrates the utility of these compounds in designing pharmacological agents with specific target activity (Grunewald, Seim, Lu, Makboul, & Criscione, 2006). Additionally, the synthesis of 2-chloroquinoline derivatives as non-azoles antimycotic agents, incorporating 2-chloroquinoline as a lipophilic domain, underscores the versatility of these compounds in generating novel treatments for fungal infections (Kumar, Bawa, Drabu, & Panda, 2011).

Material Science

In material science, the fluorescence sensing properties of quinoline-based isomers, including those structurally related to this compound, have been explored for metal ion detection. These studies highlight the ability of such compounds to serve as chemosensors, with potential applications in environmental monitoring and analytical chemistry (Hazra, Roy, Mukherjee, Maiti, & Roy, 2018).

Antidepressant and Anticancer Research

Certain isoquinoline derivatives have shown promise as atypical antidepressants, indicating the potential of this compound analogues in mental health treatment. For example, cis-1,3,4,6,7,11b-Hexahydro-2-methyl-7-phenyl-2H-pyrazino[2,1-a] isoquinoline, designed as a rigid analogue of mianserin, has exhibited excellent atypical antidepressant activity (Griffith, Gentile, Robichaud, & Frankenheim, 1984). Additionally, the cytotoxic evaluation of quinolin-8-ylmethanamines against cancer cells further underscores the potential therapeutic applications of these compounds (Jeong, Mishra, Dey, Oh, Han, Lee, Kim, Park, & Kim, 2017).

Mecanismo De Acción

Target of Action

3-Methylquinolin-7-amine, a derivative of quinoline, is known to have significant biological and pharmaceutical activities . Quinoline and its derivatives are important pharmacophoric moieties and play a major role in medicinal chemistry . They are known to target various proteins in the PI3K/AKT/mTOR pathway, which plays a role in multiple cancers by apoptosis and cell proliferation .

Mode of Action

The interaction of this compound with its targets involves binding to the proteins in the PI3K/AKT/mTOR pathway . This binding can inhibit the function of these proteins, thereby affecting the signaling pathway. The exact mode of action of this compound is still under investigation.

Biochemical Pathways

The PI3K/AKT/mTOR pathway is a key signaling pathway that plays a role in cell proliferation and survival . When this compound binds to the proteins in this pathway, it can inhibit their function and disrupt the signaling pathway. This can lead to the inhibition of cell proliferation and induction of apoptosis, thereby exerting its anticancer effects .

Pharmacokinetics

It is predicted to satisfy the adme profile

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its anticancer activity. By inhibiting the PI3K/AKT/mTOR pathway, this compound can inhibit cell proliferation and induce apoptosis in cancer cells . This can lead to the reduction of tumor growth and potentially contribute to the treatment of cancer.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions

Safety and Hazards

Direcciones Futuras

Quinoline and its derivatives have potential for industrial and medicinal applications . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, the future direction could involve the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Análisis Bioquímico

Biochemical Properties

Quinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific functional groups present in the quinoline derivative.

Cellular Effects

Quinoline derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives have been reported to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline derivatives have been known to interact with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Similar compounds can interact with transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Similar compounds can be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

3-methylquinolin-7-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-8-2-3-9(11)5-10(8)12-6-7/h2-6H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVRSQUYBSAOHLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=C2)N)N=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-carbazol-9-yl-2-hydroxypropyl)-(4-methylphenyl)sulfonylamino]-N-(1-hydroxy-2-methylpropan-2-yl)benzamide](/img/structure/B2869790.png)

![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2869796.png)